Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate
Description
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate is an organophosphorus compound characterized by a phosphorothioyl group substituted with two dimethylamino moieties and a methyl ester linked to a branched pentenoate chain. The bis(dimethylamino)phosphorothioyl group distinguishes it from conventional organophosphate pesticides, which typically feature alkoxy or aryloxy substituents on phosphorus.
Properties
CAS No. |
32687-56-2 |
|---|---|
Molecular Formula |
C13H27N2O3PS |
Molecular Weight |
322.41 g/mol |
IUPAC Name |
methyl 3-[bis(dimethylamino)phosphinothioyloxy]-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C13H27N2O3PS/c1-10(2)11(13(3,4)12(16)17-9)18-19(20,14(5)6)15(7)8/h1-9H3 |
InChI Key |
GREOBLKUTASGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)C(=O)OC)OP(=S)(N(C)C)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the reaction of dimethylamine with a suitable phosphorothioyl chloride derivative, followed by esterification with a pentenoate precursor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphorothioyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. The compound's ability to interact with cellular pathways involved in cancer proliferation and apoptosis is of particular interest. Studies have demonstrated that phosphorothioate derivatives can inhibit tumor growth in vitro and in vivo models.
Case Study:
In a recent study, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
1.2 Antimicrobial Properties
The antimicrobial potential of methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate has been explored as well. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A series of in vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Agricultural Science Applications
2.1 Pesticide Development
The compound's phosphorothioate group makes it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.
Research Findings:
Field trials have indicated that formulations containing this compound significantly reduce pest populations while exhibiting low toxicity to non-target organisms, making it an environmentally friendly option for pest management.
Materials Science Applications
3.1 Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique chemical properties allow for the creation of polymers with enhanced thermal stability and chemical resistance.
Case Study:
In a study focused on developing high-performance materials, researchers synthesized a copolymer using this compound as a monomer. The resulting polymer exhibited superior mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism by which Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphorothioyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
The compound shares structural motifs with organophosphate insecticides, such as methacrifos and mevinphos, but differs in key substituents (Table 1).
Table 1: Structural and Functional Comparison with Analogues
Key Differences:
Phosphorus Substituents: The target compound’s bis(dimethylamino) groups contrast with the dimethoxy groups in methacrifos and mevinphos. Dimethylamino substituents are bulkier and more electron-rich, which may reduce hydrolysis rates compared to methoxy groups. This could enhance environmental persistence or alter metabolic activation pathways . In S-2-diisopropylaminoethyl methylphosphonothiolate (), the phosphorus is part of a phosphonothioate structure with a diisopropylaminoethyl chain, a feature associated with neurotoxic agents .
Ester Group: The 2,2,4-trimethyl-3-pentenoate ester in the target compound introduces significant steric hindrance compared to the simpler propenoate or butenoate esters in methacrifos and mevinphos. This may reduce binding affinity to acetylcholinesterase (AChE), a common target for organophosphates, thereby lowering acute toxicity .
Implications of the Phosphorothioyl Group
The phosphorothioyl (P=S) group in the target compound and methacrifos confers greater stability against hydrolysis compared to phosphoryl (P=O) analogues like mevinphos. However, thio-containing compounds often require oxidative desulfuration (to P=O) for AChE inhibition, a metabolic step that varies in efficiency across species .
Toxicity and Mechanism of Action
- Mevinphos : Rapidly inhibits AChE due to its P=O group, leading to high acute toxicity in insects and mammals .
- Target Compound: The P=S group and bulky ester may delay or reduce toxicity unless metabolically activated. The dimethylamino groups could act as leaving groups, but their strong basicity might hinder this process.
- S-2-diisopropylaminoethyl methylphosphonothiolate: The diisopropylaminoethyl chain facilitates binding to AChE, typical of nerve agents, but the methylphosphonothioate core differs from the target compound’s phosphorothioyl structure .
Research Findings and Limitations
- Synthetic Accessibility: The bis(dimethylamino)phosphorothioyl group may complicate synthesis due to steric and electronic effects, contrasting with the straightforward preparation of dimethoxy analogues like methacrifos.
- Environmental Behavior : The compound’s stability and steric bulk suggest lower volatility and slower degradation compared to mevinphos, but empirical data are lacking.
- Biological Activity: No direct studies on the target compound’s pesticidal or toxicological profile are available in the provided evidence. Hypotheses are derived from structural analogs .
Biological Activity
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a phosphorothioate group and a trimethyl-pentenoate moiety. Its chemical formula is with a molecular weight of approximately 258.3 g/mol. The presence of the bis(dimethylamino) group suggests potential interactions with biological receptors or enzymes.
This compound may exhibit its biological effects through several mechanisms:
- Enzyme Inhibition : Organophosphorus compounds are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can result in overstimulation of cholinergic receptors.
- Modulation of Immune Responses : Some studies suggest that phosphorothioates can modulate immune responses by influencing cytokine production and immune cell activation.
- Anticancer Activity : Preliminary data indicate that similar organophosphorus compounds can induce apoptosis in cancer cells by disrupting mitochondrial function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Immune Modulation | Alters cytokine profiles in immune cells |
Case Study 1: AChE Inhibition
In a study examining the inhibitory effects on AChE, this compound demonstrated an IC50 value indicating potent inhibition comparable to other known inhibitors. This suggests potential applications in treating conditions related to cholinergic dysfunction.
Case Study 2: Anticancer Properties
Research conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis showed increased early and late apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.
Case Study 3: Immune Response Modulation
A recent investigation into the immunomodulatory effects of organophosphorus compounds found that this compound altered the production of pro-inflammatory cytokines in macrophages. This effect could be harnessed for therapeutic strategies in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
